molecular formula C19H18FN5O3S B276389 N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea

N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea

Cat. No. B276389
M. Wt: 415.4 g/mol
InChI Key: KRYMHYWWONAGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be a valuable tool in the field of biological research.

Mechanism Of Action

The mechanism of action of N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea in lab experiments include its potential as a tool for cancer research and its ability to inhibit the growth of cancer cells. However, there are also limitations to its use, including its limited solubility in water and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea. Some of these include further studies on its mechanism of action, its potential use in the development of new cancer treatments, and its potential as a tool for studying inflammation and insulin sensitivity.
In conclusion, N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea is a promising compound that has shown potential in various scientific research applications. While further research is needed to fully understand its mechanism of action and potential uses, it has the potential to be a valuable tool in the field of biological research.

Synthesis Methods

The synthesis of N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea involves a series of chemical reactions. The starting materials are benzylamine, 4-fluoroaniline, thioacetic acid, and urea. The reaction proceeds through a series of steps, including condensation, cyclization, and acetylation, to yield the final product.

Scientific Research Applications

N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer biology. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.

properties

Product Name

N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea

Molecular Formula

C19H18FN5O3S

Molecular Weight

415.4 g/mol

IUPAC Name

N-(benzylcarbamoyl)-2-[[5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN5O3S/c20-14-6-8-15(9-7-14)21-11-17-24-25-19(28-17)29-12-16(26)23-18(27)22-10-13-4-2-1-3-5-13/h1-9,21H,10-12H2,(H2,22,23,26,27)

InChI Key

KRYMHYWWONAGSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NN=C(O2)CNC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NN=C(O2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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